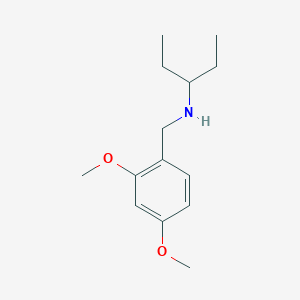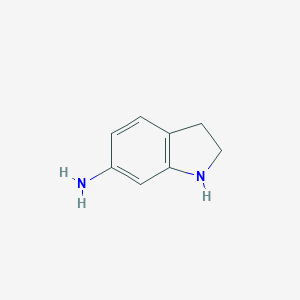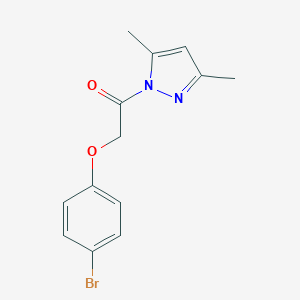
2-(4-Bromophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone, also known as BDP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2-(4-Bromophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications. In agriculture, 2-(4-Bromophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone has been studied for its ability to inhibit the growth of certain plant pathogens, making it a potential candidate for use as a pesticide. In materials science, 2-(4-Bromophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone has been studied for its potential use as a building block for the synthesis of new materials with desirable properties.
Wirkmechanismus
The exact mechanism of action of 2-(4-Bromophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, which can lead to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
Studies have shown that 2-(4-Bromophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone can reduce inflammation and pain in animal models. It has also been shown to have antifungal and antibacterial properties. However, further research is needed to fully understand the biochemical and physiological effects of 2-(4-Bromophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-Bromophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone in lab experiments is that it is relatively easy to synthesize and purify. However, one limitation is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-Bromophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone. One area of interest is the development of new pain medications based on 2-(4-Bromophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone. Another area of interest is the use of 2-(4-Bromophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone as a pesticide in agriculture. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(4-Bromophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone, as well as its potential applications in materials science.
Synthesemethoden
2-(4-Bromophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone can be synthesized through a two-step process. First, 4-bromophenol is reacted with potassium carbonate in dimethylformamide to form potassium 4-bromophenoxide. This is then reacted with 3,5-dimethylpyrazole-1-carboxylic acid chloride in the presence of triethylamine to form 2-(4-Bromophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone.
Eigenschaften
CAS-Nummer |
6047-27-4 |
|---|---|
Produktname |
2-(4-Bromophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone |
Molekularformel |
C13H13BrN2O2 |
Molekulargewicht |
309.16 g/mol |
IUPAC-Name |
2-(4-bromophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone |
InChI |
InChI=1S/C13H13BrN2O2/c1-9-7-10(2)16(15-9)13(17)8-18-12-5-3-11(14)4-6-12/h3-7H,8H2,1-2H3 |
InChI-Schlüssel |
VBJUOYHVGKACGQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(=O)COC2=CC=C(C=C2)Br)C |
Kanonische SMILES |
CC1=CC(=NN1C(=O)COC2=CC=C(C=C2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B187321.png)
![3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B187322.png)

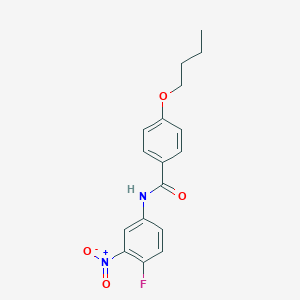
![2-[N-(benzenesulfonyl)-4-nitroanilino]-N-prop-2-enylacetamide](/img/structure/B187327.png)


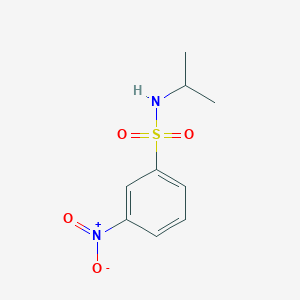
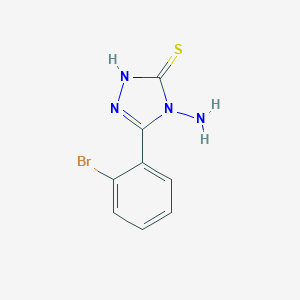
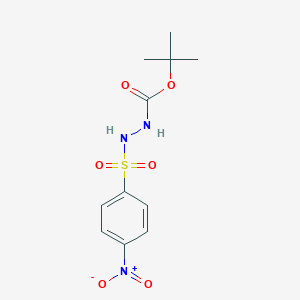
![Ethyl 2-[[2-(4-methylpiperazin-1-yl)-5-nitrobenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B187336.png)
![N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B187343.png)
